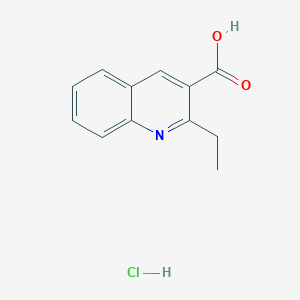
2-Ethyl-3-quinolinecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-quinolinecarboxylic acid hydrochloride is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse applications in medicinal chemistry, including their use as antibacterial agents and their potential in liquid crystal displays10 . The specific ethyl and carboxylic acid substitutions on the quinoline core structure can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach involves a domino process starting with arylmethyl azides to produce quinoline-3-carboxylic acid ethyl esters . Another method includes the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, which has been used to synthesize fluorescent dyes for liquid crystal displays . Additionally, a two-step synthesis from commercially available 2-aminobenzoic acids to ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, which is relevant for HIV integrase projects . A one-step synthesis from o-nitrobenzaldehydes has also been reported, offering a straightforward and efficient route to quinoline-3-carboxylic acid esters . Furthermore, a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been utilized to form ethyl quinoline-3-carboxylates .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a 2,4-disubstituted derivative of quinoline-3-carboxylic acid was confirmed by 13C NMR and mass spectral techniques . In another study, the novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid was characterized by FT-IR spectroscopy and single-crystal X-ray diffraction, revealing the importance of hydrogen bonding in the formation of a 3D supramolecular network .
Chemical Reactions Analysis
Quinoline derivatives exhibit diverse chemical reactivity. For example, the Vilsmeier-Haack reaction was used to synthesize 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde, which showed distinctive chemical behavior towards hydroxylamine hydrochloride, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . The synthesis and reactions of pyrrolo[1",2":1',6']pyrazino-[2',3':4,5]thieno[2,3-b]quinolines also demonstrate the versatility of quinoline derivatives in forming new fused pyrazine ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of ethyl and carboxylic acid groups can affect the compound's solubility, melting point, and reactivity. The crystal packing and hydrogen bonding patterns can also impact the compound's stability and reactivity, as seen in the study of the ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid . The electronic properties, such as natural bond orbital (NBO) charges and frontier molecular orbitals, can be theoretically investigated using density functional theory (DFT) calculations to predict reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Tamura et al. (1982) explored the synthesis of 5-Hydroxy-1-ethyl-1,4-dihydrio-4-oxo-3-quinolinecarboxylic acids and their derivatives, investigating their antimicrobial activity. This research is significant for understanding the chemical synthesis and potential applications in antimicrobial treatments (Tamura, Fujita, Chen, Ueno, & Kita, 1982).
Antioxidant and Antibacterial Properties
Shankerrao et al. (2013) synthesized a new series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, which demonstrated in vitro antioxidant and antibacterial activity. This highlights the potential of quinolinecarboxylic acid derivatives in pharmacological applications (Shankerrao, Bodke, & Mety, 2013).
Herbicide Selectivity
Grossmann and Kwiatkowski (1993) reported on the herbicide quinclorac, structurally related to natural auxins, which shows selective activity against certain weeds. The study found a correlation between the stimulation of ethylene production by the herbicide and its phytotoxic effect, providing insight into the selective herbicidal applications of quinolinecarboxylic acid derivatives (Grossmann & Kwiatkowski, 1993).
Synthesis Techniques
Leysen et al. (1987) focused on synthesizing various derivatives of quinolone-3-carboxylic acids and carbonitriles, contributing to the understanding of the chemical properties and synthesis techniques of these compounds (Leysen, Haemers, Bollaert, Dommisse, & Esmans, 1987).
Facile Synthesis Approach
McNaughton and Miller (2008) provided a facile synthesis method for 2-Ethyl-3-quinolinecarboxylic acid hydrochloride, illustrating an efficient approach to producing this compound (McNaughton & Miller, 2008).
Liquid Crystal Displays Applications
Bojinov and Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, indicating a high potential for application in liquid crystal displays due to their favorable orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).
properties
IUPAC Name |
2-ethylquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10;/h3-7H,2H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOROPDPYYRUCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C=C1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-quinolinecarboxylic acid hydrochloride | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

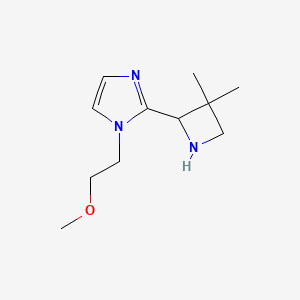
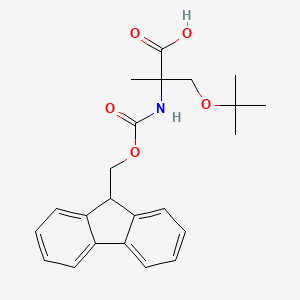
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)
![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)

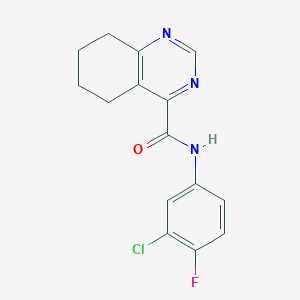
![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
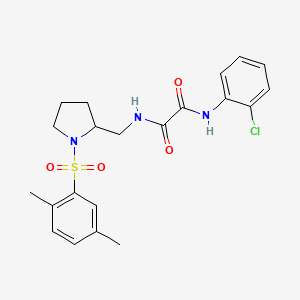
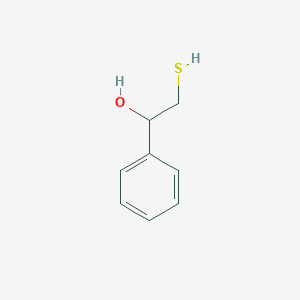
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
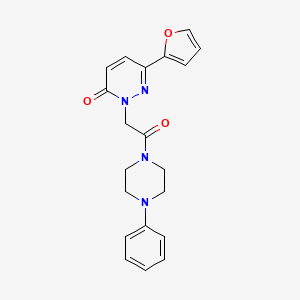
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)